molecular formula C7H13ClN4O2 B1382207 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 1787858-08-5

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No.: B1382207
CAS No.: 1787858-08-5
M. Wt: 220.66 g/mol
InChI Key: GCQDKVRCGBTUBX-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound that features a piperidine ring fused with a triazolidine-dione moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both piperidine and triazolidine-dione structures within the molecule provides unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of piperidine derivatives with triazolidine-dione precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The triazolidine-dione moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Triazolidine-dione: A five-membered ring containing two nitrogen atoms and two carbonyl groups.

Comparison: 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to the combination of both piperidine and triazolidine-dione structures within a single molecule

Properties

IUPAC Name

4-piperidin-4-yl-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,9,12)(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQDKVRCGBTUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride

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